5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde
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Overview
Description
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is a chemical compound with the molecular formula C12H8Cl2O3. It is known for its unique structure, which includes a furan ring substituted with a dichlorophenoxy group and an aldehyde functional group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 2,4-dichlorophenol with furan-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid.
Reduction: 5-[(2,4-Dichlorophenoxy)methyl]furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the dichlorophenoxy group may interact with hydrophobic regions of target molecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(3,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde
- 5-[(2,4-Dichlorophenoxy)methyl]-2-furaldehyde
Uniqueness
5-[(2,4-Dichlorophenoxy)methyl]furan-2-carbaldehyde is unique due to its specific substitution pattern on the phenoxy group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-[(2,4-dichlorophenoxy)methyl]furan-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-8-1-4-12(11(14)5-8)16-7-10-3-2-9(6-15)17-10/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLHJHBHDQPTTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC2=CC=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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